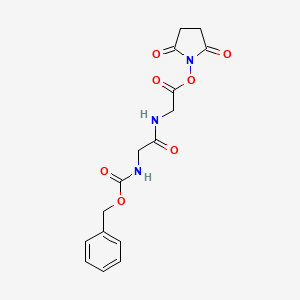

Z-Gly-gly-osu

説明

“Z-Gly-gly-osu” is a compound used in peptide synthesis . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C14H14N2O6 .

Molecular Structure Analysis

The molecular formula of “Z-Gly-gly-osu” is C14H14N2O6 . The molecular weight is 306.27 . For a more detailed molecular structure analysis, specialized software or databases would be required.Physical And Chemical Properties Analysis

“Z-Gly-gly-osu” is a white powder . It has a molecular weight of 306.27 . More specific physical and chemical properties might be available in specialized literature or databases.科学的研究の応用

1. Electrolyte Optimization in Zinc Ion Batteries

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used as an additive in the electrolyte of Aqueous Zinc Ion Batteries (AZIBs). It helps in constructing a stable and adaptive interfacial layer on the zinc electrode surface, which inhibits side reactions and dendrite growth .

- Methods of Application: Theoretical calculations and spectral analysis revealed that due to the strong interaction between the amino group and Zn atoms, Gly-Gly preferentially adsorbs on zinc’s surface . This leads to a deposition mode shift from dendritic to lamellar and limits two-dimensional dendrite diffusion .

- Results or Outcomes: The symmetric cell with the addition of a 20 g/L Gly-Gly additive exhibits a cycle life of up to 1100 h. Under a high current density of 10 mA cm −2, a cycle life of 750 cycles further demonstrates the reliable adaptability of the interfacial layer .

2. Stereoselective Synthesis of Dipeptide Isosteres

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used in the stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres .

- Methods of Application: The synthetic isosteres are realized by organocuprate-mediated single electron transfer reduction . These isosteres can be used in Fmoc-based solid phase peptide synthesis .

- Results or Outcomes: The synthetic isosteres resulted in the preparation of the 14-mer RGG peptidomimetics containing an (E)-methylalkene or a (Z)-chloroalkene unit .

3. Affinity Resins for the Isolation of Immunoglobulins G

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used in the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction . These resins are used for the purification of numerous therapeutic monoclonal antibodies .

- Methods of Application: The conditions for activation of the agarose Seplife 6FF matrix, selection of different types of linkers with free amino groups and conditions for immobilization of recombinant protein A on the surface of the activated matrix were studied .

- Results or Outcomes: The basic operational properties, like dynamic binding capacity (DBC), temperature dependence of DBC and stability during the cleaning-in-place process of the affinity resin with the Gly-Gly-EDA-Gly-Gly linker, were assessed using recombinant hyperchimeric monoclonal antibodies . The main characteristics show comparable results with the widely used commercial samples .

4. Peptide Synthesis

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used in peptide synthesis .

- Methods of Application: The specific methods of application in peptide synthesis are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Chemical Probe and Buffer in Biochemical Studies

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used as a chemical probe and buffer in biochemical studies . Due to its versatile nature and ready availability, glycylglycine has been used as a reagent which can enhance the solubility of overexpressed proteins .

- Methods of Application: The specific methods of application in biochemical studies are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Bioconjugation Strategies

- Summary of Application: “Z-Gly-gly-osu” or Glycylglycine (Gly-Gly) is used in bioconjugation strategies which link multiple biomolecules without interfering with the function of each biomolecule, allowing synthesis of bioconjugated artificial molecules including dimeric, multi-domain, and fusion proteins .

- Methods of Application: The specific methods of application in bioconjugation strategies are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUDREMYYUMWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)